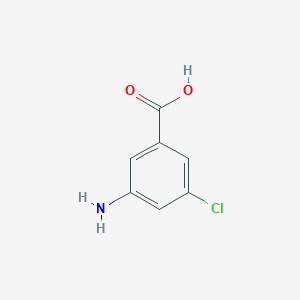

3-Amino-5-chlorobenzoic acid

Description

BenchChem offers high-quality 3-Amino-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-chlorobenzoic acid: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a chloro group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Amino-5-chlorobenzoic acid, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-chlorobenzoic acid is characterized by a benzene ring substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 1-position.

Caption: Chemical structure of 3-Amino-5-chlorobenzoic acid.

Table 1: Physicochemical Properties of 3-Amino-5-chlorobenzoic acid and Related Compounds

| Property | 3-Amino-5-chlorobenzoic acid | 3-Aminobenzoic acid | 3-Chlorobenzoic acid |

| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇NO₂ | C₇H₅ClO₂[2] |

| Molecular Weight | 171.58 g/mol [1] | 137.14 g/mol | 156.57 g/mol [2] |

| CAS Number | 21961-30-8[1] | 99-05-8 | 535-80-8[2] |

| Appearance | Off-white to light brown solid (predicted)[3] | White to beige to light brown crystalline powder[4] | White solid[2] |

| Melting Point | Not experimentally determined | 174 - 178 °C[4] | 154 °C[2] |

| Boiling Point | 383.3 ± 27.0 °C (predicted)[3] | Decomposes | 275 °C[2] |

| Density | 1.476 ± 0.06 g/cm³ (predicted)[3] | 1.51 g/cm³[4] | 1.517 g/cm³[2] |

| pKa | 3.99 ± 0.10 (predicted)[3] | 3.12 (carboxyl), 4.78 (amino) | 3.82 |

| Solubility | Likely soluble in organic solvents and aqueous bases. | Partially soluble in water.[4] | Soluble in some organic solvents and aqueous base.[2] |

Note: Some data for 3-Amino-5-chlorobenzoic acid are predicted and should be used with caution. Experimental verification is recommended.

Synthesis of 3-Amino-5-chlorobenzoic acid

The most common and practical laboratory synthesis of 3-Amino-5-chlorobenzoic acid involves the reduction of the corresponding nitro compound, 3-chloro-5-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3-Amino-5-chlorobenzoic acid.

Experimental Protocol: Reduction of 3-chloro-5-nitrobenzoic acid

This protocol is based on a general procedure for the reduction of nitroarenes using iron powder in the presence of an electrolyte like ammonium chloride.[3] This method is often preferred in laboratory settings due to its cost-effectiveness, safety, and operational simplicity compared to catalytic hydrogenation.

Materials:

-

3-chloro-5-nitrobenzoic acid

-

Iron powder (fine grade)

-

Ammonium chloride

-

Isopropanol

-

Water

-

Methanol

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create a suspension of iron powder (approximately 3-5 equivalents) and ammonium chloride (catalytic amount, e.g., 0.1 equivalents) in a mixture of isopropanol and water. The choice of a mixed solvent system facilitates the dissolution of the starting material and the reagents.

-

Heating: Heat the vigorously stirred suspension to reflux (around 90-100 °C). The pre-heating activates the iron surface.

-

Addition of Starting Material: Slowly add the 3-chloro-5-nitrobenzoic acid (1 equivalent) to the refluxing mixture in portions. The portion-wise addition helps to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction. The reaction is typically complete within a few hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts and unreacted iron. The diatomaceous earth prevents the fine iron particles from clogging the filter paper.

-

Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the organic solvents under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization or by acid-base extraction.

-

For acid-base extraction, dissolve the crude product in a dilute sodium bicarbonate solution. The carboxylic acid will deprotonate to form the water-soluble carboxylate salt, while non-acidic impurities will remain in the organic phase.

-

Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining non-polar impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the purified 3-Amino-5-chlorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Applications in Drug Development and Organic Synthesis

The trifunctional nature of 3-Amino-5-chlorobenzoic acid makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The amino and carboxylic acid groups provide handles for amide bond formation, a cornerstone of medicinal chemistry, while the chloro substituent can be a site for nucleophilic aromatic substitution or a participant in cross-coupling reactions.

While specific examples of drugs synthesized directly from 3-Amino-5-chlorobenzoic acid are not prominently featured in publicly available literature, the applications of its isomers provide strong evidence for its potential. For instance, the closely related 2-amino-5-chlorobenzoic acid is a key intermediate in the synthesis of deuterated diazepam (Diazepam-d5), which is used as an internal standard in pharmacokinetic studies. It is also a precursor for various other pharmaceuticals.

The general synthetic utility of aminobenzoic acids is well-established in the synthesis of:

-

Heterocyclic compounds: The amino and carboxylic acid groups can be used to construct various heterocyclic rings, which are prevalent in many drug molecules.

-

Substituted benzamides: The amino group can be acylated, and the carboxylic acid can be converted to an amide, leading to a diverse range of substituted benzamides with potential biological activities.

-

Novel scaffolds: The chloro group can be displaced or used in cross-coupling reactions to introduce further molecular complexity.

Derivatives of aminobenzoic acids have been investigated for a range of therapeutic areas, including as anti-inflammatory and antimicrobial agents. The presence of the chloro substituent in 3-Amino-5-chlorobenzoic acid can enhance the lipophilicity and metabolic stability of the resulting drug candidates, which are desirable properties in drug design.

Safety and Handling

As with any chemical, 3-Amino-5-chlorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. While a specific safety data sheet (SDS) for this isomer is not widely available, data from related compounds such as 3-amino-2-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid suggest that it may cause skin and eye irritation.[5][6] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

3-Amino-5-chlorobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited, its synthesis is straightforward, and its potential applications can be inferred from the extensive use of its isomers in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the utility of such strategically functionalized building blocks will undoubtedly increase, making 3-Amino-5-chlorobenzoic acid a compound of significant interest to the research and development community.

References

-

Loba Chemie Pvt. Ltd. (n.d.). 3-AMINOBENZOIC ACID. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 3-Chlorobenzoic acid. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459315, 3-Amino-2-chlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (2024, January 22). Anthranilic acid. In Wikipedia. Retrieved from [Link]

-

Cenmed. (n.d.). 3-Amino-5-chlorobenzoic acid (C007B-506094). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12476, 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-AMINO-5-CHLOROBENZOIC ACID | 21961-30-8 [chemicalbook.com]

- 4. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]

- 5. 3-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 459315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-5-chlorobenzoic acid CAS number 21961-30-8

An In-depth Technical Guide to 3-Amino-5-chlorobenzoic Acid (CAS 21961-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Amino-5-chlorobenzoic acid (CAS No. 21961-30-8), a key chemical intermediate. The document details its physicochemical properties, outlines a robust and validated synthetic pathway including a step-by-step experimental protocol, and discusses its applications as a versatile building block in medicinal chemistry and pharmaceutical development. Furthermore, it consolidates essential safety and handling information to ensure its proper use in a research and development setting. This guide is intended to serve as an authoritative resource for scientists leveraging this molecule in the synthesis of novel compounds.

Introduction

3-Amino-5-chlorobenzoic acid, a substituted anthranilic acid derivative, is a valuable molecular scaffold in organic synthesis.[1] Its bifunctional nature, featuring both a nucleophilic amine and a carboxylic acid handle, combined with the electronic and steric influence of a chlorine substituent, makes it a versatile starting material for creating complex molecules.[2][3] While its direct therapeutic applications are not prominent, its importance lies in its role as a precursor or intermediate in the synthesis of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries.[4][5] This guide aims to provide an in-depth, practical understanding of this compound from synthesis to application.

Physicochemical Properties

Understanding the fundamental properties of 3-Amino-5-chlorobenzoic acid is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21961-30-8 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Light yellow to light brown crystalline powder | [6][7] |

| Predicted Boiling Point | 383.3 ± 27.0 °C | [6][7] |

| Predicted Density | 1.476 ± 0.06 g/cm³ | [6][7] |

| Predicted pKa | 3.99 ± 0.10 | [6][7] |

| Purity Specification | ≥95% | [8] |

| Storage | Store at room temperature in a cool, dry, dark place. | [7][8] |

Synthesis and Purification

The most common and economically viable route for the preparation of 3-Amino-5-chlorobenzoic acid is through the chemical reduction of its nitro precursor, 3-chloro-5-nitrobenzoic acid.[6][7] This transformation is a staple in industrial and laboratory organic synthesis.

Synthetic Pathway Overview

The synthesis involves a single, high-yielding step: the reduction of an aromatic nitro group to an amine. This is typically achieved using metal-based reducing agents under acidic or neutral conditions. The overall workflow is straightforward and scalable.

Sources

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 2. 21961-30-8 | 3-Amino-5-chlorobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. 21961-30-8 | CAS DataBase [m.chemicalbook.com]

- 7. 3-AMINO-5-CHLOROBENZOIC ACID | 21961-30-8 [chemicalbook.com]

- 8. 21961-30-8 3-Amino-5-chlorobenzoic acid AKSci X8029 [aksci.com]

IUPAC name for 3-Amino-5-chlorobenzoic acid

Technical Monograph: 3-Amino-5-chlorobenzoic Acid

CAS Registry Number: 21961-30-8

Molecular Formula:

Nomenclature and Structural Analysis

The IUPAC designation 3-Amino-5-chlorobenzoic acid is derived through a strict priority hierarchy of functional groups attached to the benzene ring.[2]

-

Principal Functional Group: The carboxylic acid (

) holds the highest priority for nomenclature, defining the parent structure as benzoic acid and determining the numbering origin (C1).[2] -

Substituent Numbering: The ring is numbered to give the substituents the lowest possible locants.

Electronic Environment: The molecule features a "push-pull" electronic system on the aromatic ring:

- (C1): A strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring and directing electrophiles to the meta position.[2]

- (C5): Inductively withdrawing but weakly resonance-donating.[2]

- (C3): A strong electron-donating group (EDG), which significantly alters the solubility and reactivity profile compared to the parent benzoic acid.[2]

Synthetic Strategy and Retrosynthesis

From a process chemistry perspective, the direct amination of 3-chlorobenzoic acid is non-trivial due to the lack of activation for Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

Pathway Selection Logic: The nitration of 3-chlorobenzoic acid is the preferred route.[2] Both the carboxyl group and the chlorine atom direct the incoming nitro group to the meta position relative to themselves.[2]

- directs to position 3 (meta).[2]

- is ortho/para directing.[2]

-

Correction: Wait,

is meta-directing.-

Relative to COOH (at 1): Meta is 3 (occupied) and 5.[2]

-

Conflict: Nitration of 3-chlorobenzoic acid yields a mixture, but the 5-nitro isomer (meta to COOH, meta to Cl is impossible) is actually favored because the position meta to the strongest deactivator (COOH) is preferred, and steric hindrance often directs away from the Ortho positions.[2]

-

Refined Route: The most robust literature route involves the nitration of 3-chlorobenzoic acid using fuming nitric acid/sulfuric acid, which yields 3-chloro-5-nitrobenzoic acid as the major product due to the cooperative meta-directing nature of the COOH and the steric accessibility of position 5.[2]

-

Figure 1: Synthetic pathway highlighting the two-stage transformation: electrophilic aromatic substitution followed by chemoselective reduction.[2][7][8][9][10][11][12]

Experimental Protocol: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the aromatic ring.

Method: Iron-mediated reduction (Bechamp reduction variant).[2]

Rationale: While catalytic hydrogenation (

Materials

-

3-Chloro-5-nitrobenzoic acid (1.0 equiv)[2]

-

Iron powder (reduced, 5.0 equiv)[2]

-

Ammonium chloride (

, 0.5 equiv)[2] -

Solvent: Isopropanol:Water (4:1 v/v)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (5.0 eq) and Ammonium chloride (0.5 eq) in the Isopropanol/Water mixture. Heat to 90°C for 30 minutes to activate the iron surface.

-

Addition: Slowly add 3-Chloro-5-nitrobenzoic acid (1.0 eq) to the refluxing mixture over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir vigorously at reflux (approx. 85-90°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM). The starting material (

) should disappear, replaced by a lower -

Workup:

-

Hot filter the mixture through a Celite pad to remove iron oxides.[2] Wash the pad with hot methanol.[2]

-

Concentrate the filtrate under reduced pressure to remove isopropanol.[2]

-

Adjust the pH of the remaining aqueous residue to ~4-5 with dilute acetic acid to ensure precipitation of the free acid (zwitterionic form).[2]

-

-

Purification: Collect the precipitate by filtration. Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 0-10% Methanol in Dichloromethane) if high purity (>99%) is required for pharmaceutical use.[2]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Appearance | Physical State | Off-white to light brown solid | Typical for amino-benzoic acids due to trace oxidation. |

| ~13.0 ppm (br s, 1H) | Carboxylic Acid (-COOH) | ||

| ~7.2 - 7.6 ppm (m, 3H) | Aromatic Protons (H2, H4, H6) | ||

| ~5.5 ppm (br s, 2H) | Amine (-NH | ||

| ~167 (C=O) | Carbonyl carbon | ||

| ~149 (C-NH | Ipso-carbon attached to amine (deshielded) | ||

| ~134 (C-Cl) | Ipso-carbon attached to chlorine | ||

| Mass Spec | ESI-MS (m/z) | 170.0 [M-H] | Negative mode ionization preferred for carboxylic acids.[2] |

NMR Structural Logic:

In the

-

H4 (between Cl and NH

): Most shielded (upfield) due to the ortho effect of the electron-donating amine.[2] -

H2 (between Cl and COOH): Most deshielded (downfield) due to being flanked by two electron-withdrawing groups.[2]

Pharmaceutical Applications

3-Amino-5-chlorobenzoic acid serves as a versatile scaffold in medicinal chemistry.[2] Its utility stems from its trifunctional nature (Acid, Amine, Halogen), allowing for orthogonal functionalization.

-

Kinase Inhibitors: The benzoic acid moiety mimics the phosphate-binding region of ATP in various kinase active sites.[2] The 3-amino group allows for amide coupling to extend the scaffold into hydrophobic pockets.[2]

-

Radioligand Synthesis: The chlorine atom at position 5 can be displaced (via metal-catalyzed coupling) or used as a handle for late-stage radio-labeling (e.g., Tritium exchange) in ADME studies.[2]

-

Combinatorial Libraries: It is a frequent starting material for "DNA-encoded libraries" (DELs) where the acid is immobilized, and the amine is reacted with diverse electrophiles to generate thousands of unique compounds rapidly.[2]

Figure 2: Divergent synthesis opportunities utilizing the orthogonal functional groups of the scaffold.

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid (Precursor Data). Retrieved from [Link]

-

Gao, Y., et al. (2014).[2] Synthesis of substituted aminobenzoic acids via catalytic hydrogenation. Journal of Chemical Research. (Contextual citation for reduction methodologies).

Sources

- 1. 21961-30-8|3-Amino-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 21961-30-8 | 3-Amino-5-chlorobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 5. cenmed.com [cenmed.com]

- 6. 3-AMINO-5-CHLOROBENZOIC ACID | 21961-30-8 [chemicalbook.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. 3-chloro-5-nitro-benzoic acid | 34662-36-7 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Synthesis Pathways for 3-Amino-5-chlorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

3-Amino-5-chlorobenzoic acid is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its structural arrangement, featuring amino, chloro, and carboxylic acid functionalities, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound. We will dissect each pathway, moving beyond mere procedural steps to explore the underlying chemical principles, the rationale for specific experimental choices, and a critical evaluation of each method's advantages and limitations. The methodologies presented are grounded in established chemical literature and patents, ensuring both scientific accuracy and practical relevance for laboratory and process chemistry professionals.

Introduction: The Strategic Importance of 3-Amino-5-chlorobenzoic Acid

The value of an intermediate is dictated by its utility. 3-Amino-5-chlorobenzoic acid serves as a cornerstone in the construction of numerous target molecules. For instance, it is a key precursor in the synthesis of certain pharmaceuticals where the specific substitution pattern is crucial for biological activity. The presence of three distinct functional groups offers multiple handles for sequential chemical modifications, allowing for a convergent and efficient approach to complex drug candidates. This guide aims to equip researchers with a robust understanding of how to access this valuable intermediate, enabling them to make informed decisions based on criteria such as yield, purity, scalability, cost, and environmental impact.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-Amino-5-chlorobenzoic acid can be logically approached from two primary directions:

-

Late-Stage Amination: Introducing the amino group onto a pre-existing chlorinated benzoic acid framework. This is arguably the most direct and common approach.

-

Late-Stage Chlorination: Introducing the chloro group onto an existing aminobenzoic acid scaffold. This route leverages the directing effects of the resident functional groups.

A third, more complex route involving the selective modification of a dinitro precursor will also be considered for its academic interest and potential for specialized applications. Each of these strategies carries a unique set of experimental considerations and outcomes, which will be explored in detail.

Pathway I: Reduction of 3-Chloro-5-nitrobenzoic Acid

This is the most industrially relevant and scientifically straightforward pathway. It begins with a commercially available or readily synthesized precursor, 3-chloro-5-nitrobenzoic acid, and involves a single, high-yielding reduction step.

Rationale and Mechanistic Considerations

The conversion of an aromatic nitro group to an amine is one of the most reliable transformations in organic synthesis. The choice of reducing agent is critical and depends on factors like scale, cost, and functional group tolerance.

-

Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on Carbon) and a hydrogen source. It is known for its high efficiency and exceptionally clean reaction profile, often yielding the product in high purity with minimal workup. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.

-

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.[1] This heterogeneous reaction generates the reducing species in situ. It is a robust and scalable method, though it requires a more involved workup to remove metal salts.[1]

Caption: Pathway I: Reduction of 3-Chloro-5-nitrobenzoic Acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzoic acid.[2]

-

Setup: To a suitable hydrogenation vessel, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and ethanol (150 mL).

-

Catalyst Addition: Carefully add freshly activated Raney Nickel (approx. 1 g, catalyst loading ~10% w/w) to the suspension.

-

Scientist's Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

-

-

Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Safety Insight: The Celite pad with the Raney Nickel catalyst should be kept wet and disposed of properly to prevent ignition upon drying.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

-

Expected Yield: This method typically provides yields greater than 90%.[2]

Experimental Protocol: Metal/Acid Reduction

This protocol is based on the well-established Béchamp reduction.[1]

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and iron powder (8.3 g, 149 mmol, 3 eq.) in a mixture of 100 mL of ethanol and 25 mL of water.

-

Initiation: Heat the mixture to a gentle reflux with vigorous stirring. Add 2.5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.

-

Causality Note: The acid serves to activate the iron surface and acts as a proton source in the reduction mechanism.

-

-

Reaction: Continue refluxing for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be suspended in water, and the pH adjusted to its isoelectric point (around 4-5) to precipitate the product, which is then filtered, washed with water, and dried.

Pathway II: Electrophilic Chlorination of 3-Aminobenzoic Acid

This pathway begins with 3-aminobenzoic acid and introduces the chlorine atom in the final step. The success of this route hinges on controlling the regioselectivity of the chlorination.

Rationale and Mechanistic Considerations

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.

-

The amino group (-NH₂) is a powerful activating group and is ortho, para-directing.

-

The carboxylic acid group (-COOH) is a deactivating group and is meta-directing.

For 3-aminobenzoic acid, both groups direct an incoming electrophile to the 5-position (and the 2- and 4-positions). The strong activation by the amino group makes the 5-position highly susceptible to chlorination. Common chlorinating agents for such activated rings include N-Chlorosuccinimide (NCS) or sulfonyl chloride.[3]

Caption: Pathway II: Electrophilic Chlorination of 3-Aminobenzoic Acid.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

-

Setup: Dissolve 3-aminobenzoic acid (5.0 g, 36.5 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (75 mL) in a round-bottom flask.

-

Reagent Addition: Add N-Chlorosuccinimide (5.08 g, 38.0 mmol, 1.04 eq.) portion-wise to the solution at room temperature.

-

Expert Insight: Using a slight excess of NCS ensures complete conversion of the starting material. The reaction is often mildly exothermic.

-

-

Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Pour the reaction mixture into a larger volume of ice water (300 mL). This will precipitate the product and dissolve the succinimide byproduct.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual DMF and succinimide.

-

Purification: Dry the crude product. Recrystallization from an ethanol/water solvent system can be performed to obtain a product of high purity.

Comparative Analysis of Synthesis Pathways

The choice of an optimal synthesis route is a multi-faceted decision. The following table summarizes the key attributes of the discussed pathways to aid in this selection process.

| Feature | Pathway I: Reduction of 3-Chloro-5-nitrobenzoic Acid | Pathway II: Chlorination of 3-Aminobenzoic Acid |

| Starting Material | 3-Chloro-5-nitrobenzoic acid | 3-Aminobenzoic acid |

| Key Transformation | Nitro group reduction | Electrophilic aromatic chlorination |

| Typical Reagents | H₂/Raney Ni; Fe/HCl | N-Chlorosuccinimide (NCS); SO₂Cl₂ |

| Typical Yield | High (>90%)[2] | Moderate to High (70-85%) |

| Advantages | • Very high yields and purity (esp. hydrogenation) • Direct and reliable transformation • Scalable and industrially proven (Fe/HCl) | • Convergent route • Avoids handling of nitro compounds • Milder reaction conditions |

| Disadvantages | • Nitro-containing starting material (energetic) • Hydrogenation requires specialized pressure equipment • Metal/acid reduction has messy workup | • Potential for di- or tri-chlorinated byproducts • Cost of chlorinating agent (NCS) can be higher |

Conclusion and Professional Outlook

For most applications, Pathway I , the reduction of 3-chloro-5-nitrobenzoic acid, represents the most efficient and reliable method for synthesizing 3-Amino-5-chlorobenzoic acid. The catalytic hydrogenation variant offers superior purity and is ideal for laboratory-scale synthesis and pharmaceutical applications where impurity profiles are critical. The iron/acid reduction method, while less clean, remains a highly viable and economical option for large-scale industrial production.

Pathway II offers a valuable alternative, particularly if the starting material, 3-aminobenzoic acid, is more readily available or cost-effective than its chloro-nitro counterpart. Careful control of reaction stoichiometry and conditions is paramount to prevent over-chlorination.

Ultimately, the selection of a synthetic pathway is a strategic decision that must balance chemical efficiency with practical considerations of safety, cost, scale, and the specific purity requirements of the final application. This guide provides the foundational knowledge for making that decision with confidence.

References

- Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

- Google Patents. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

Sources

Synthesis of 3-Amino-5-chlorobenzoic Acid: A Guide to Key Starting Materials and Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chlorobenzoic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is a recurring feature in a variety of therapeutic agents, making the efficient and scalable production of this molecule a subject of considerable interest within the chemical and pharmaceutical industries. This guide provides a detailed exploration of the primary synthetic routes to 3-Amino-5-chlorobenzoic acid, with a specific focus on the selection of key starting materials and the rationale behind various synthetic strategies. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into process optimization.

Introduction: The Significance of 3-Amino-5-chlorobenzoic Acid

The substituted aminobenzoic acid scaffold is a privileged structure in medicinal chemistry. The presence of the amino and carboxylic acid functionalities provides versatile handles for further chemical modification, allowing for the construction of complex molecular architectures. The chlorine substituent in 3-Amino-5-chlorobenzoic acid plays a crucial role in modulating the physicochemical properties of the final API, such as its lipophilicity and metabolic stability. Consequently, robust and cost-effective synthetic routes to this key intermediate are of paramount importance for the pharmaceutical industry.

Retrosynthetic Analysis: Identifying Key Starting Materials

A retrosynthetic approach to 3-Amino-5-chlorobenzoic acid reveals several viable synthetic disconnections and, consequently, a range of potential starting materials. The core challenge lies in the regioselective introduction of the amino, chloro, and carboxyl groups onto the benzene ring.

Figure 1: Retrosynthetic analysis of 3-Amino-5-chlorobenzoic acid.

Based on this analysis, the most common and industrially viable starting materials are derivatives of toluene and benzoic acid. The choice of starting material is dictated by factors such as cost, availability, and the efficiency of the subsequent synthetic steps.

Synthetic Route I: From 3,5-Dinitrobenzoic Acid

One of the most established routes commences with the readily available 3,5-dinitrobenzoic acid. This strategy leverages the directing effects of the existing functional groups to achieve the desired substitution pattern.

Mechanistic Rationale

The core of this synthesis involves the selective reduction of one nitro group and the subsequent replacement of the other with a chlorine atom via a Sandmeyer reaction. The electron-withdrawing nature of the two nitro groups and the carboxylic acid facilitates nucleophilic aromatic substitution, although the high activation barrier often necessitates harsh reaction conditions. A more common approach involves partial reduction followed by diazotization and chlorination.

Experimental Protocol

Step 1: Selective Reduction of 3,5-Dinitrobenzoic Acid

A solution of 3,5-dinitrobenzoic acid in a suitable solvent (e.g., ethanol, methanol) is treated with a reducing agent. Common choices include sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ). The reaction is typically carried out at elevated temperatures. The stoichiometry of the reducing agent is critical to achieve mono-reduction.

Step 2: Diazotization of 3-Amino-5-nitrobenzoic Acid

The resulting 3-amino-5-nitrobenzoic acid is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise to form the corresponding diazonium salt.

Step 3: Sandmeyer Reaction

The cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl) dissolved in concentrated hydrochloric acid. This results in the evolution of nitrogen gas and the formation of 3-chloro-5-nitrobenzoic acid.

Step 4: Reduction of the Remaining Nitro Group

The final step involves the reduction of the remaining nitro group in 3-chloro-5-nitrobenzoic acid to an amino group. This can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (e.g., H₂/Pd-C).

Figure 2: Synthetic workflow starting from 3,5-Dinitrobenzoic acid.

Data Summary

| Step | Reagents | Typical Yield | Key Considerations |

| Selective Reduction | Na₂S or (NH₄)₂Sₓ | 60-70% | Careful control of stoichiometry is crucial for selectivity. |

| Diazotization | NaNO₂, HCl | >95% (in situ) | Temperature must be maintained at 0-5 °C to prevent decomposition of the diazonium salt. |

| Sandmeyer Reaction | CuCl, HCl | 70-80% | The use of freshly prepared CuCl is recommended for optimal results. |

| Final Reduction | SnCl₂/HCl or H₂/Pd-C | 85-95% | Catalytic hydrogenation offers a cleaner reaction profile but may be more expensive on a large scale. |

Synthetic Route II: From 3-Chloro-5-nitrotoluene

An alternative and often more economically viable route begins with the nitration of 3-chlorotoluene, followed by oxidation of the methyl group and reduction of the nitro group.

Mechanistic Rationale

This approach takes advantage of the directing effects of the chloro and methyl groups on the aromatic ring during electrophilic nitration. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, but deactivating. The nitration of 3-chlorotoluene yields a mixture of isomers, with 3-chloro-5-nitrotoluene being a significant product. Subsequent oxidation of the benzylic methyl group to a carboxylic acid, followed by reduction of the nitro group, completes the synthesis.

Experimental Protocol

Step 1: Nitration of 3-Chlorotoluene

3-Chlorotoluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled to minimize the formation of dinitrated byproducts.

Step 2: Oxidation of 3-Chloro-5-nitrotoluene

The methyl group of 3-chloro-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid. The reaction is usually performed in an aqueous medium under reflux.

Step 3: Reduction of 3-Chloro-5-nitrobenzoic Acid

The final step is the reduction of the nitro group in 3-chloro-5-nitrobenzoic acid to an amino group. As in the previous route, this can be accomplished with reagents like SnCl₂/HCl or through catalytic hydrogenation.

Figure 3: Synthetic workflow starting from 3-Chlorotoluene.

Data Summary

| Step | Reagents | Typical Yield | Key Considerations |

| Nitration | HNO₃, H₂SO₄ | 50-60% (of desired isomer) | Isomer separation is a critical step and can impact the overall yield. |

| Oxidation | KMnO₄ or H₂CrO₄ | 80-90% | The reaction can be exothermic and requires careful temperature control. |

| Reduction | SnCl₂/HCl or H₂/Pd-C | 85-95% | The choice of reducing agent depends on scale and cost considerations. |

Conclusion and Future Perspectives

The synthesis of 3-Amino-5-chlorobenzoic acid can be effectively achieved through several synthetic routes, with the choice of starting material being a key determinant of the overall process efficiency and cost. The routes starting from 3,5-dinitrobenzoic acid and 3-chlorotoluene are both well-established and offer reliable methods for the production of this important intermediate.

Future research in this area will likely focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalytic systems with higher turnover numbers, and processes that minimize waste generation. The principles of green chemistry will undoubtedly play an increasingly important role in the large-scale production of 3-Amino-5-chlorobenzoic acid and other fine chemicals.

References

-

Synthesis of 3-Amino-5-chlorobenzoic acid. Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 34, p.7 (1954). URL: [Link]

-

Aromatic Substitution Reactions. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Smith, M. B. John Wiley & Sons. (2013). URL: [Link]

-

The Sandmeyer Reaction. In Name Reactions: A Collection of Detailed Reaction Mechanisms. Li, J. J. Springer. (2006). URL: [Link]

Technical Monograph: 3-Amino-5-chlorobenzoic Acid

CAS: 21961-30-8 | Formula: C₇H₆ClNO₂ | M.W.: 171.58 g/mol [1][2]

Executive Summary

3-Amino-5-chlorobenzoic acid is a high-value disubstituted aromatic scaffold used primarily as a regiochemical anchor in the synthesis of small molecule kinase inhibitors, GPCR ligands, and ansamycin antibiotics.[1] Its structural utility lies in its orthogonal reactivity : the electron-withdrawing chlorine atom at the meta position stabilizes the ring against oxidative degradation, while the amino and carboxylic acid groups allow for divergent functionalization (e.g., amide coupling, diazotization, or heterocycle formation).

This guide details the chemoselective synthesis, handling, and application of this intermediate, moving beyond basic properties to explore its role in modern drug discovery workflows.

Chemical Profile & Specifications

| Property | Specification | Technical Note |

| Appearance | Off-white to light brown crystalline powder | Color deepens upon oxidation; store under inert gas if high purity is critical.[1] |

| Solubility | DMSO, Methanol, dilute aqueous base | Limited solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character.[1] |

| pKa (Calc) | ~3.99 (COOH), ~2.5 (NH₃⁺) | The chlorine substituent lowers the pKa of the acid relative to benzoic acid (4.2).[1] |

| Melting Point | >200°C (Decomposes) | High lattice energy; often sublimes before distinct melting.[1] |

| Stability | Stable under standard conditions | Avoid strong oxidizing agents; Amino group is susceptible to slow oxidation in air.[1] |

Synthesis Engineering: The Chemoselective Route

The industrial standard for synthesizing 3-amino-5-chlorobenzoic acid avoids catalytic hydrogenation (e.g., H₂/Pd-C) because of the high risk of hydrodehalogenation (cleaving the C-Cl bond).[1] Instead, a metal-mediated reduction of the nitro precursor is employed.[1]

Precursor Synthesis (Nitration)

Reaction: 3-Chlorobenzoic acid + HNO₃/H₂SO₄ → 3-Chloro-5-nitrobenzoic acid.[1]

-

Mechanism: Electrophilic aromatic substitution. The carboxyl and chloro groups are both meta-directing, reinforcing the substitution at the 5-position.[1][3]

Reduction Protocol (Fe/NH₄Cl Method)

This method is preferred over SnCl₂ (stannous chloride) due to easier workup and lower toxicity.

Reagents:

-

Iron Powder (reduced, 3-5 equiv)[1]

-

Ammonium Chloride (0.5 equiv)

-

Solvent: Isopropanol/Water (4:1 v/v)

Step-by-Step Protocol:

-

Activation: Suspend Iron powder and NH₄Cl in the solvent mixture. Heat to 80°C for 15 minutes to activate the iron surface (etching oxide layers).

-

Addition: Slowly add 3-chloro-5-nitrobenzoic acid portion-wise over 30 minutes. Critical: Control addition rate to manage the exotherm.

-

Reflux: Stir vigorously at reflux (approx. 90°C) for 1-3 hours. Monitor via TLC (MeOH/CHCl₃) or HPLC. The yellow nitro compound will fade to a colorless/beige amine.

-

Workup:

-

Hot filtration through a Celite pad is mandatory to remove iron oxide sludge. Wash the pad with hot methanol.

-

Concentrate the filtrate under reduced pressure.[4]

-

Purification: Recrystallize from water/ethanol or purify via silica gel chromatography (MeOH/CHCl₃ gradient) if high purity (>98%) is required for biological assays.

-

Synthetic Logic Diagram

The following diagram illustrates the critical decision pathways in the synthesis, highlighting the avoidance of hydrodehalogenation.

Caption: Logical workflow for the chemoselective synthesis of 3-Amino-5-chlorobenzoic acid, emphasizing the avoidance of catalytic hydrogenation to preserve the C-Cl bond.

Applications in Drug Discovery[5]

Divergent Functionalization

The molecule serves as a "linchpin" scaffold. The amino group allows for the construction of nitrogenous heterocycles, while the acid group facilitates coupling to pharmacophores.

-

Sandmeyer Reactions: The amino group can be converted to an iodide (using NaNO₂/KI) to create 3-chloro-5-iodobenzoic acid , a precursor for Suzuki-Miyaura cross-coupling reactions.[1]

-

Amide Coupling: Used to synthesize modulators for ion channels (e.g., Kv11.1/hERG).

Case Study: hERG Channel Modulator Synthesis

In a study targeting the Kv11.1 potassium channel (implicated in cardiac arrhythmias), 3-amino-5-chlorobenzoic acid was used to link a hydrophobic tail to a polar headgroup.[1]

Protocol Summary (Amide Coupling):

-

Reagents: 3-Amino-5-chlorobenzoic acid (1.0 equiv), Amine partner (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv), DMF.

-

Procedure: Dissolve the acid in DMF. Add coupling agents (EDC/HOBt) and stir for 30 min to activate the carboxylate. Add the amine and DIPEA. Stir at RT for 12-18 hours.[1]

-

Outcome: The resulting amide retains the chloro-substituent, which often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity compared to the non-chlorinated analog.

Biosynthetic Incorporation (Hsp90 Inhibitors)

A novel application involves "mutasynthesis." Researchers fed 3-amino-5-chlorobenzoic acid to a genetically engineered strain of Streptomyces hygroscopicus.[1][5] The bacteria incorporated the scaffold into the biosynthesis of ansamycins (macrolactam antibiotics).

-

Result: Production of non-benzoquinone Hsp90 inhibitors with improved therapeutic indices compared to natural geldanamycin.

Caption: Divergent application pathways for 3-Amino-5-chlorobenzoic acid in medicinal chemistry and biosynthesis.

Safety & Handling (MSDS Summary)

| Hazard Class | Code | Description | Handling Protocol |

| Skin Irritant | H315 | Causes skin irritation.[1] | Wear nitrile gloves; wash immediately if contact occurs.[1] |

| Eye Irritant | H319 | Causes serious eye irritation.[1] | Use safety goggles.[1] In case of contact, rinse with water for 15 min. |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Handle in a fume hood to avoid inhaling dust.[1] |

Storage: Store in a cool, dry place away from light. The amine group can oxidize over time, turning the solid brown. Re-purification via recrystallization (EtOH/H₂O) is recommended if the solid darkens significantly.

References

-

Synthesis & Reduction Protocol

- Title: Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzo

- Source: Korea University / ResearchG

-

URL:[Link]

-

hERG Channel Modulator Synthesis

- Title: Targeting the Kv11.1 (hERG) channel with allosteric modulators.

- Source: Leiden University Scholarly Public

-

URL:[Link]

-

Biosynthetic Application (Hsp90)

-

Chemical Properties & Safety

Sources

- 1. 21961-30-8,3-Amino-5-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 493038-87-2,5-Amino-4-(2-pyridyl)pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 4. 21961-30-8 | CAS DataBase [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2486-71-7 | 4-Amino-3-chlorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

The Symmetrical Scaffold: A Technical Guide to 3-Amino-5-chlorobenzoic Acid

The following technical guide details the discovery, chemistry, and applications of 3-Amino-5-chlorobenzoic acid.

CAS No: 21961-30-8 Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol IUPAC Name: 3-Amino-5-chlorobenzoic acid[1]

Executive Summary

3-Amino-5-chlorobenzoic acid is a disubstituted aromatic building block characterized by its meta-meta substitution pattern relative to the carboxylic acid. Unlike its more common isomers (such as 2-amino-5-chlorobenzoic acid, a key intermediate for the insecticide chlorantraniliprole), the 3,5-isomer serves a specialized role in medicinal chemistry. It acts as a critical scaffold for fragment-based drug design (FBDD) , particularly in the development of kinase inhibitors (Hsp90) and nuclear receptor agonists (PPARα). Its unique geometry allows for the precise positioning of halogen-bonding interactions and hydrogen-bond donors in protein binding pockets without the steric interference often seen with ortho-substituted congeners.

Historical Genesis & Evolution

The history of 3-amino-5-chlorobenzoic acid is not defined by a single "eureka" moment but by its evolution from a dye chemistry intermediate to a tool for combinatorial biosynthesis .

-

Early 20th Century: Initially synthesized during the exploration of aniline derivatives for azo dyes. The compound was a laboratory curiosity, often resulting as a minor byproduct in the nitration/chlorination of benzoic acid derivatives.

-

The "Mutasynthon" Era (2000s-Present): The compound gained significant prominence through the work of researchers like Menzella et al. and Tran et al. (approx. 2009). They utilized 3-amino-5-chlorobenzoic acid as a mutasynthon —a synthetic precursor fed to genetically engineered bacteria (Streptomyces hygroscopicus). The bacteria incorporated this non-native scaffold into the polyketide synthase machinery to produce novel Hsp90 inhibitors (geldanamycin analogs) with improved pharmacological profiles and reduced hepatotoxicity compared to the natural product.

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing 3,5-disubstituted benzenes is chemically non-trivial due to the directing effects of substituents.

A. The "Directing Conflict" (Nitration Route)

A common but chemically challenging route involves the nitration of 3-chlorobenzoic acid.

-

Mechanism: The -COOH group is a meta-director (deactivating).[2][3] The -Cl group is an ortho/para-director (deactivating).[2]

-

The Conflict: -COOH directs incoming electrophiles to position 5. -Cl directs them to positions 2, 4, and 6.

-

Outcome: While 3-chloro-5-nitrobenzoic acid (the precursor) can be isolated, it is often accompanied by significant amounts of 2-nitro and 4-nitro isomers, necessitating rigorous fractional crystallization or chromatography.

B. The Symmetrical Displacement (Industrial Route)

A more robust industrial approach utilizes 3,5-dichlorobenzoic acid .

-

Mechanism: Ammonolysis (Nucleophilic Aromatic Substitution).

-

Logic: Since the starting material is symmetrical, substitution of either chlorine atom yields the same product. This eliminates regiochemical ambiguity.

-

Conditions: High pressure/temperature with Cu(I) catalyst (Ullmann-type coupling).

Visualization: Synthetic Logic Flow

The following diagram illustrates the competing synthetic strategies and the biological "mutasynthesis" pathway.

Caption: Comparison of chemical synthesis routes (Nitration vs. Ammonolysis) and the application of the scaffold in combinatorial biosynthesis.

Detailed Experimental Protocol

Objective: Preparation of 3-Amino-5-chlorobenzoic acid via the reduction of 3-chloro-5-nitrobenzoic acid. Note: This protocol assumes the precursor has been purified to remove ortho/para isomers.

Reagents

-

Precursor: 3-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol)

-

Reductant: Tin(II) chloride dihydrate (SnCl₂[3]·2H₂O) (56.0 g, 248 mmol, 5.0 eq)

-

Solvent: Ethanol (100 mL)

-

Acid: Concentrated Hydrochloric Acid (HCl) (100 mL)

Methodology

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Dissolution: Charge the flask with 3-chloro-5-nitrobenzoic acid and Ethanol. Stir until fully dissolved.

-

Acid Addition: Add Concentrated HCl cautiously to the solution. The mixture may warm slightly.

-

Reduction: Add SnCl₂·2H₂O in small portions over 20 minutes. Caution: Reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material spot (Rf ~0.6) should disappear, replaced by a lower fluorescent amine spot.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dilute the residue with water (100 mL).

-

Basification (Critical Step): Slowly adjust pH to ~8-9 using 20% NaOH solution. This precipitates the tin salts.

-

Filter the thick suspension through Celite to remove tin salts. Wash the filter cake with warm water.

-

Acidification: Adjust the filtrate pH to 4.0–5.0 using Glacial Acetic Acid. The product, 3-amino-5-chlorobenzoic acid, will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Self-Validating Checkpoint:

-

Melting Point: Expected range 208–212°C.

-

1H NMR (DMSO-d6): Look for three distinct aromatic protons as singlets (or doublets with small meta coupling, J ~2 Hz) at approx. δ 6.8, 7.0, and 7.2 ppm. A broad singlet for -NH2 should appear around 5.5 ppm.

Applications in Drug Discovery

Case Study 1: Hsp90 Inhibitors (Mutasynthesis)

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic proteins. Natural inhibitors like geldanamycin contain a benzoquinone moiety that causes liver toxicity.

-

Innovation: Researchers fed 3-amino-5-chlorobenzoic acid to an engineered strain of S. hygroscopicus (lacking the gene to make the natural 3-amino-5-hydroxybenzoic acid starter unit).

-

Result: The bacteria accepted the chloro-analog, producing 17-demethoxy-reblastatin derivatives. These analogs retained Hsp90 inhibitory activity (IC50 ~0.39 µM) but lacked the toxic quinone redox cycle, significantly improving the therapeutic index.

Case Study 2: PPARα Agonists

In the development of drugs for retinal disorders (e.g., diabetic retinopathy), the 3-amino-5-chlorobenzoic acid moiety acts as a bioisostere for other aromatic heads.

-

Function: The carboxylic acid forms a salt bridge with residues in the PPARα ligand-binding domain, while the 3-amino group allows for amide coupling to extend the scaffold into the hydrophobic tail of the receptor. The 5-chloro substituent fills a specific hydrophobic pocket, increasing potency compared to the unsubstituted analog.

Physicochemical Properties[4][5][6][7]

| Property | Data |

| Appearance | White to light beige crystalline powder |

| Melting Point | 208–212°C |

| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water |

| pKa (Acid) | ~3.8 (Benzoic acid COOH is acidified by Cl) |

| pKa (Base) | ~3.0 (Aniline NH2 is deactivated by Cl and COOH) |

| Storage | Keep dark, inert atmosphere (Air sensitive over long periods) |

References

-

Mutasynthesis of Hsp90 Inhibitors: Menzella, H. G., et al. (2009). "Potent Non-Benzoquinone Ansamycin Heat Shock Protein 90 Inhibitors from Genetic Engineering of Streptomyces hygroscopicus." Journal of Medicinal Chemistry.

-

PPARα Agonists: Alamri, M. A., et al. (2021). "Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists." Journal of Medicinal Chemistry.

-

Synthetic Protocol (Nitration/Reduction): BenchChem Technical Support. (2025).[3] "Synthesis of 3-Chloro-5-nitrobenzoic acid and reduction to 3-Amino-5-chlorobenzoic acid."

-

General Properties: PubChem Compound Summary for CID 52987785 (Methyl 3-amino-5-chlorobenzoate and parent acid).

Sources

Technical Guide: Spectroscopic Profiling of 3-Amino-5-chlorobenzoic Acid

This guide provides an in-depth spectroscopic and technical overview of 3-Amino-5-chlorobenzoic acid (CAS: 21961-30-8). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically in the synthesis of kinase inhibitors and ansamitocin derivatives.[1]

Executive Summary & Compound Identity

3-Amino-5-chlorobenzoic acid is a trisubstituted benzene derivative serving as a critical "mutasynthon" in the biosynthesis of antitumor agents (e.g., ansamitocins) and a pharmacophore in small-molecule drug discovery.[2] Its structural integrity relies on the specific meta-positioning of the amino (-NH₂) and chloro (-Cl) substituents relative to the carboxylic acid (-COOH) core.

| Parameter | Data |

| CAS Registry Number | 21961-30-8 |

| IUPAC Name | 3-Amino-5-chlorobenzoic acid |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |

Structural Analysis & Electronic Basis

Understanding the spectroscopy of this molecule requires analyzing the electronic environment of the benzene ring.[1] The 1,3,5-substitution pattern creates a unique symmetry that simplifies NMR interpretation but requires precise assignment due to overlapping electronic effects.

-

Carboxylic Acid (C1): Strong electron-withdrawing group (EWG); deshields ortho protons (H2, H6).

-

Amino Group (C3): Strong electron-donating group (EDG) via resonance; shields ortho (H2, H4) and para (H6) protons.

-

Chlorine Atom (C5): Inductive EWG / Weak Resonance EDG; affects H4 and H6.[1]

Logical Connectivity Diagram

The following diagram illustrates the structural connectivity and the expected electronic influences on the aromatic protons.

Caption: Electronic influence map showing the competitive shielding/deshielding effects defining the NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct aromatic signals appearing as singlets or fine triplets (due to small meta-coupling,

Predicted ¹H NMR Data (DMSO-d₆)

Note: Values are derived from additive substituent increments relative to benzene (7.27 ppm) and validated against 3-aminobenzoic acid standards.

| Proton | Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| -COOH | - | 12.5 - 13.5 | Broad Singlet | Exchangeable acidic proton. |

| H6 | Ar-H | 7.45 - 7.55 | dd / t ( | Most deshielded. Flanked by two EWGs (COOH and Cl).[1][2] |

| H2 | Ar-H | 7.15 - 7.25 | dd / t ( | Intermediate. Flanked by COOH (deshielding) and NH₂ (shielding).[1] |

| H4 | Ar-H | 6.80 - 6.95 | dd / t ( | Most shielded. Flanked by NH₂ (shielding) and Cl.[1][2] |

| -NH₂ | - | 5.0 - 6.0 | Broad Singlet | Exchangeable amine protons. |

¹³C NMR Highlights

-

Carbonyl (C=O): ~167 ppm.[1]

-

C-NH₂ (C3): ~149 ppm (Deshielded by N-attachment).

-

C-Cl (C5): ~133 ppm.[1]

-

Aromatic CH: 114–122 ppm range (C4 is typically most upfield).[1]

Experimental Protocol: NMR Sample Preparation

To ensure reproducible shifts and prevent aggregation:

-

Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃, as the amino acid zwitterionic character limits solubility in non-polar solvents.[1]

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Water Suppression: The amino and acid protons are exchangeable.[1] If peaks are broad, add 1 drop of D₂O to collapse them (confirming assignment) or dry the sample to sharpen them.[1]

Mass Spectrometry (MS) Signature

Mass spectrometry provides the definitive confirmation of the halogen substitution pattern.[1]

Chlorine Isotope Pattern

Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1] This creates a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.[1][3][4]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

-

Key Ions (ESI-):

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for rapid purity checks, particularly to confirm the presence of the free amine and acid.

| Functional Group | Wavenumber (cm⁻¹) | Spectral Feature |

| O-H (Acid) | 2800 – 3200 | Very broad, overlapping C-H stretches. |

| N-H (Amine) | 3350 – 3450 | Two weak/medium bands (Asymmetric/Symmetric stretch).[1] |

| C=O (Acid) | 1680 – 1700 | Strong, sharp band.[1] Lower frequency if H-bonded. |

| C=C (Aromatic) | 1580 – 1600 | Medium intensity.[1] |

| C-Cl | 600 – 800 | Strong fingerprint bands.[1] |

Quality Control & Validation Workflow

For drug development applications, purity must be established using a multi-modal approach.

Caption: Decision tree for validating batch identity and purity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12476, 3-Amino-5-chlorobenzoic acid. Retrieved from [Link]

-

Spiteller, P., et al. (2010). Mutasynthetic preparation of ansamitocin derivatives using 3-amino-5-chlorobenzoic acid. Beilstein Journal of Organic Chemistry.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzoic acid, 3-chloro- (Analog Reference).[1][5] Retrieved from [Link]

Sources

- 1. asianjournalofphysics.com [asianjournalofphysics.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-5-chlorobenzoic Acid: A Strategic Mutasynthon and Scaffold in Drug Discovery

Executive Summary

3-Amino-5-chlorobenzoic acid (CAS 21961-30-8) is a specialized meta-substituted aromatic building block that serves a dual role in modern organic synthesis: as a chemo-enzymatic mutasynthon for generating novel antibiotic/antitumor agents and as a pharmacophore scaffold in kinase inhibitor design.[1] Unlike its ortho-substituted isomer (anthranilic acid), the 3,5-substitution pattern of this compound allows for the construction of "meta-meta" vectors, critical for accessing specific allosteric pockets in protein targets such as Hsp90 and various kinases.

This guide details the synthesis, handling, and high-value applications of 3-amino-5-chlorobenzoic acid, with a focus on its pivotal role in the mutasynthesis of non-quinone ansamycins—a class of drugs engineered to reduce hepatotoxicity in cancer therapy.

Part 1: Chemical Profile & Synthesis[2][3][4]

Physiochemical Properties

| Property | Data |

| CAS Number | 21961-30-8 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | >200°C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (COOH), ~3.0 (NH₃⁺ conjugate acid) |

Synthetic Route: The "Meta-Meta" Challenge

Accessing the 3,5-disubstitution pattern on a benzoic acid core is synthetically non-trivial because the carboxyl group directs incoming electrophiles to the meta position, but subsequent electrophilic aromatic substitution (EAS) is deactivated. The industry-standard route circumvents this by establishing the halogen first, followed by nitration and reduction.

Protocol: Synthesis from 3-Chlorobenzoic Acid

Step 1: Nitration (Formation of 3-Chloro-5-nitrobenzoic acid)

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Mechanism: The chlorine atom (weakly deactivating, ortho/para directing) and the carboxyl group (strongly deactivating, meta directing) create a synergistic directing effect. However, under forcing conditions (mixed acid), the nitro group is introduced at the position meta to the carboxyl and meta to the chlorine (position 5).

-

Procedure:

-

Dissolve 3-chlorobenzoic acid in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining temperature <10°C.

-

Allow to warm to room temperature and stir for 1-3 hours.

-

Pour onto crushed ice to precipitate the 3-chloro-5-nitrobenzoic acid intermediate. Yields typically >85%.

-

Step 2: Selective Reduction (Formation of 3-Amino-5-chlorobenzoic acid)

-

Reagents: Stannous Chloride (SnCl₂) / HCl or Iron powder / NH₄Cl.

-

Rationale: Catalytic hydrogenation (Pd/C, H₂) carries a risk of hydrodehalogenation (cleaving the C-Cl bond). Chemical reduction using SnCl₂ or Fe is chemoselective for the nitro group, preserving the aryl chloride.

-

Procedure:

-

Suspend 3-chloro-5-nitrobenzoic acid in ethanol/water.

-

Add Iron powder (3-5 equiv) and catalytic NH₄Cl.

-

Reflux for 2-4 hours. Monitor by TLC.

-

Hot filtration to remove iron oxides.

-

Acidify filtrate to pH 3-4 to precipitate the target amino acid.

-

Figure 1.[2] Synthetic pathway ensuring preservation of the aryl chloride while installing the amino group.

Part 2: Advanced Application – Mutasynthesis of Hsp90 Inhibitors

The most sophisticated application of 3-amino-5-chlorobenzoic acid lies in mutasynthesis (mutational biosynthesis). This technique bridges synthetic chemistry and microbial fermentation to produce "unnatural" natural products.

The Problem: Quinone Toxicity

Natural ansamycins like geldanamycin are potent Hsp90 inhibitors but suffer from severe hepatotoxicity due to their benzoquinone core, which generates reactive oxygen species (ROS).

-

Biosynthetic Origin: The benzoquinone core is derived from 3-amino-5-hydroxybenzoic acid (AHBA) , the natural starter unit in Streptomyces hygroscopicus.

The Solution: The "Chloro-Surrogate" Strategy

By genetically deleting the gene responsible for AHBA synthesis (AHBA(-)-mutant), the bacterium becomes dependent on an exogenous starter unit.

-

The Protocol: Researchers feed 3-amino-5-chlorobenzoic acid to the mutant strain.[2][3][4][5][6]

-

Mechanism: The Polyketide Synthase (PKS) accepts the chloro-analog as a starter unit instead of the hydroxy-analog.

-

Outcome: The bacterium biosynthesizes Reblastatin analogs (e.g., 17-demethoxy-reblastatin derivatives) where the redox-active quinone is replaced by a redox-stable chlorobenzene moiety.

-

Impact: These "non-quinone ansamycins" retain high affinity for Hsp90 (~25 nM) but exhibit significantly reduced hepatotoxicity compared to geldanamycin.

Figure 2. Mutasynthetic workflow converting the synthetic precursor into complex biological therapeutics.

Part 3: Synthetic Utility in Medicinal Chemistry

Beyond mutasynthesis, 3-amino-5-chlorobenzoic acid is a versatile scaffold for small molecule drug discovery, particularly in Type II Kinase Inhibitors .

Functional Group Manipulation

The molecule offers three distinct vectors for diversification:

-

Carboxylic Acid (C-1): Amide coupling to form the "tail" region (solvent exposed).

-

Amine (C-3): Urea or amide formation to bind to the hinge region or DFG-pocket.

-

Chlorine (C-5): A lipophilic handle that fills hydrophobic pockets or can be used for cross-coupling (Suzuki/Buchwald) if activated.

Key Reaction: Urea Formation

Reaction with isocyanates yields diaryl ureas, a privileged scaffold in kinase inhibitors (e.g., Sorafenib-like analogs).

Protocol: Urea Synthesis

-

Reagents: 3-Amino-5-chlorobenzoic acid (1.0 eq), Aryl Isocyanate (1.1 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: Stir at RT for 12h. If the acid functionality interferes, protect as a methyl ester first (SOCl₂/MeOH), then react, then hydrolyze.

-

Purification: The urea product often precipitates from non-polar solvents (DCM/Hexane).

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Metabolism: Identified as a metabolite of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid). In biological systems, it is relatively stable but can undergo N-acetylation or glucuronidation.

-

Storage: Store in a cool, dry place. Light sensitive (aniline derivatives can darken over time).

References

-

Synthesis of Precursor: ChemicalBook. "Synthesis of 3-chloro-5-nitrobenzoic acid." Link

-

Mutasynthesis Application: Knobloch, T., et al. (2012).[2][5] "Unprecedented deoxygenation at C-7 of the ansamitocin core during mutasynthetic biotransformations."[2] Beilstein Journal of Organic Chemistry. Link

- Hsp90 Inhibitors: Rascher, A., et al. (2005). "Generation of Reblastatin Analogues by Mutasynthesis." Angewandte Chemie International Edition. (Contextualized via search results on ansamycin mutasynthesis).

-

Kinase Inhibitor Scaffolds: ResearchGate. "Potent Non-Benzoquinone Ansamycin Heat Shock Protein 90 Inhibitors." Link

-

Metabolic Data: U.S. EPA. "Chloramben Health Advisory." Link

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. BJOC - Biosynthesis and function of secondary metabolites [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00004K [pubs.rsc.org]

Precision Stoichiometry: Optimizing Theoretical vs. Isolated Yield in 3-Amino-5-chlorobenzoic Acid Synthesis

Executive Summary

3-Amino-5-chlorobenzoic acid (CAS: 2089-66-9) is a critical bifunctional intermediate in medicinal chemistry, widely employed as a linker in the synthesis of kinase inhibitors and anti-inflammatory agents. Its dual functionality—an amino group for amide coupling and a carboxylic acid for esterification or heterocycle formation—makes it a versatile scaffold.

However, the synthesis of this compound presents a specific chemoselective challenge: reducing the nitro group without removing the halogen (dechlorination). While catalytic hydrogenation (

This technical guide focuses on the chemoselective reduction of 3-chloro-5-nitrobenzoic acid using Iron/Ammonium Chloride (

The Synthetic Pathway

The synthesis hinges on the selective reduction of 3-chloro-5-nitrobenzoic acid. The reaction mechanism must selectively target the nitro functionality (

Reaction Scheme Visualization

The following diagram illustrates the transformation and the competing side reaction that must be avoided.

Figure 1: Chemoselective reduction pathway contrasting the target synthesis with the primary hydrodehalogenation risk.

Stoichiometric Framework

To calculate theoretical yield accurately, we must define the stoichiometry of the Béchamp-type reduction. In this system, Iron (

Balanced Redox Equation (Simplified):

Note: In the

Molecular Data Table

Precision in weighing starts with precise molecular weights.

| Compound | Role | Formula | MW ( g/mol ) | Equivalence |

| 3-Chloro-5-nitrobenzoic acid | Limiting Reagent | 201.56 | 1.0 | |

| Iron Powder (Fe) | Reductant | 55.85 | ~3.0 - 5.0 (Excess) | |

| Ammonium Chloride | Electrolyte/Buffer | 53.49 | 0.5 - 1.0 (Catalytic) | |

| 3-Amino-5-chlorobenzoic acid | Target Product | 171.58 | 1.0 |

The Calculation Logic

Since Iron and Ammonium Chloride are used in excess, the Theoretical Yield is dictated solely by the mass of the aromatic precursor.

Example Calculation: If you start with 10.0 g of 3-chloro-5-nitrobenzoic acid:

-

Moles of Start:

-

Theoretical Moles of Product:

(1:1 stoichiometry) -

Theoretical Mass:

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize chemoselectivity and ensure easy isolation of the zwitterionic product.

Reagents:

-

3-Chloro-5-nitrobenzoic acid (1.0 eq)[1]

-

Iron powder (5.0 eq, reduced grade)

-

Ammonium chloride (1.0 eq)

-